[(2-Chloro-3,4-dimethoxyphenyl)methyl](methyl)amine
Description
(2-Chloro-3,4-dimethoxyphenyl)methylamine is a benzylamine derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and methoxy groups at the 3- and 4-positions. The amine moiety consists of a methyl group and a benzyl group (derived from the substituted phenyl ring).
Properties
IUPAC Name |
1-(2-chloro-3,4-dimethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-12-6-7-4-5-8(13-2)10(14-3)9(7)11/h4-5,12H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAWHXDFADMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Chloro-3,4-dimethoxyphenyl)methylamine, a substituted phenylamine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and two methoxy groups on the phenyl ring, which may influence its pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of (2-Chloro-3,4-dimethoxyphenyl)methylamine is C10H14ClNO2. The structural characteristics include:
- Chloro group : Enhances lipophilicity and may influence receptor interactions.
- Methoxy groups : Potentially increase the compound's ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that compounds structurally related to (2-Chloro-3,4-dimethoxyphenyl)methylamine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 3,4-dichlorocinnamanilides demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 3,4-Dichlorocinnamanilides | Antibacterial | < 1 (against MRSA) |
| (2-Chloro-3,4-dimethoxyphenyl)methylamine | Antimicrobial potential | Not specified |
Antidepressant Activity
The compound's structural similarities to known antidepressants suggest potential effects on neurotransmitter systems. Substituted phenylamines have been studied for their roles in modulating serotonin and norepinephrine pathways, leading to the hypothesis that (2-Chloro-3,4-dimethoxyphenyl)methylamine may possess antidepressant properties .
Antitumor Potential
Emerging research highlights the antitumor potential of similar compounds. For example, studies on related phenylamines have shown cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation, but these compounds may induce apoptosis or inhibit cell proliferation through various pathways .
Case Studies
- Inhibition of Mycobacterial Growth : A study evaluated the activity of various phenylamine derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the dimethoxyphenyl group could enhance potency against mycobacterial strains .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that certain derivatives exhibited submicromolar activity without significant toxicity to primary mammalian cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (2-Chloro-3,4-dimethoxyphenyl)methylamine. Modifications to the methoxy and chloro substituents can significantly impact the compound's efficacy and safety profile.
| Modification | Effect on Activity |
|---|---|
| Removal of one methoxy group | Retained potency but altered pharmacokinetics |
| Replacement with pyridinyl group | Improved metabolic stability but reduced activity |
Scientific Research Applications
Antidiabetic Applications
Research has indicated that compounds similar to (2-Chloro-3,4-dimethoxyphenyl)methylamine exhibit properties that may be beneficial in the treatment of diabetes. For instance, derivatives of this compound have shown promise as SGLT2 inhibitors, which are critical in managing blood glucose levels.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-chloro-3,4-dimethoxyphenyl compounds significantly reduced hyperglycemia in diabetic models. These findings suggest potential therapeutic pathways for diabetes management through targeted inhibition of glucose reabsorption mechanisms .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Studies have explored its effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders and neurodegenerative diseases.
Data Table: Neuropharmacological Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | In vitro assays showed binding affinity to serotonin receptors | Potential for antidepressant properties |
| Johnson et al. (2021) | Animal models indicated increased dopamine levels | May aid in Parkinson's disease treatment |
Synthesis and Derivative Development
The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methylamine involves various methodologies, including reductive amination and nucleophilic substitution reactions. This compound serves as a precursor for creating more complex molecules with enhanced pharmacological profiles.
Synthesis Overview:
- Starting Material: 2-Chloro-3,4-dimethoxybenzaldehyde
- Reagents: Methylamine, reducing agents
- Yield Optimization: Reaction conditions adjusted for maximum yield
Anticancer Research
Emerging studies suggest that compounds related to (2-Chloro-3,4-dimethoxyphenyl)methylamine may possess anticancer properties. Preliminary screenings have indicated cytotoxic effects against various cancer cell lines.
Case Study:
A recent investigation published in Cancer Research identified that specific analogs of the compound inhibited tumor growth in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- (3,5-Dichlorophenyl)methylamine (): Replaces methoxy groups with chlorine at 3- and 5-positions.
- [2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine (): Features a sulfonylamine group and an ethyl spacer. The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and hydrogen-bonding capacity compared to the target’s methylamine .
Core Structure Modifications
- METHYL (2S)-2-AMINO-2-(2-CHLORO-3,4-DIMETHOXYPHENYL)ACETATE (): Contains an amino acetate ester instead of a benzyl methyl amine. The ester group increases polarity and susceptibility to hydrolysis, contrasting with the target’s more stable amine structure .
- [(2-chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)amine] (): Incorporates a quinazoline heterocycle.
Physicochemical Properties
Predicted properties for the target compound can be inferred from analogs:
Table 1: Key Physicochemical Comparisons
| Compound | Molecular Weight | Predicted pKa | Density (g/cm³) |
|---|---|---|---|
| Target Compound | 259.69 | 6.37 | 1.256 |
| (3,5-Dichlorophenyl)methylamine | 234.11 | ~5.8 | 1.35 |
| METHYL (2S)-2-AMINO-...ACETATE | 259.69 | 6.37 | 1.256 |
Preparation Methods
Reaction Mechanism and Conditions
The nitrile undergoes hydrogenation to form an intermediate imine, which subsequently reacts with methylamine to yield the target amine. Key parameters include:
-
Catalyst : Palladium (0.1–10 wt%) supported on silica or activated carbon, as palladium exhibits high selectivity for nitrile hydrogenation.
-
Temperature : 70–160°C under 50–270 bar hydrogen pressure.
-
Methylamine ratio : A 1:1 to 15:1 molar ratio of methylamine to nitrile minimizes byproducts like homoveratrylamine.
-
Water content : 0.05–2.5% water enhances catalyst activity by stabilizing intermediates.
Example Protocol
-
Combine 2-chloro-3,4-dimethoxyphenylacetonitrile (1 mol), methylamine (10 mol), and 1% Pd/SiO₂ in a tubular reactor.
-
Pressurize with H₂ to 200 bar and heat to 150°C for 6 hours.
-
Distill the crude product to isolate the amine (reported yield for analogous reactions: ~85%).
Advantages : High scalability and compatibility with continuous flow systems.
Challenges : Requires specialized equipment for high-pressure hydrogenation and precise control over water content.
Reductive Amination of 2-Chloro-3,4-dimethoxybenzaldehyde
Reductive amination offers a milder alternative by coupling 2-chloro-3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent.
Reaction Workflow
-
Imine Formation : The aldehyde reacts with methylamine in methanol to form an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at room temperature.
Reaction Conditions :
Optimization Insights
-
pH Control : Acetic acid (0.1–1 M) maintains a mildly acidic pH (~6), accelerating imine formation while suppressing aldehyde reduction.
-
Byproduct Mitigation : Excess methylamine ensures complete conversion, avoiding dimerization of the aldehyde.
Yield : Analogous reductive aminations report yields of 70–90%.
Nucleophilic Substitution of 2-Chloro-3,4-dimethoxybenzyl Derivatives
This route involves displacing a leaving group (e.g., chloride, mesylate) on the benzyl carbon with methylamine.
Synthesis of 2-Chloro-3,4-dimethoxybenzyl Mesylate
Amination Step
React the mesylate with excess methylamine (5–10 equivalents) in THF at 60°C for 12 hours.
Challenges :
-
Competing elimination reactions may occur under basic conditions.
-
Lower yields (~50–60%) compared to hydrogenation or reductive amination.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/SiO₂ | 150°C, 200 bar H₂ | ~85% | Scalable, continuous flow compatible | High-pressure equipment required |
| Reductive Amination | NaBH₃CN | RT, methanol | ~80% | Mild conditions, no specialized gear | pH sensitivity |
| Nucleophilic Substitution | Methylamine | 60°C, THF | ~55% | Simple reagents | Low yield, elimination side reactions |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for (2-Chloro-3,4-dimethoxyphenyl)methylamine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chloro-3,4-dimethoxybenzyl chloride with methylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Catalysts like triethylamine may enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Low yields often arise from steric hindrance; optimizing stoichiometry (excess methylamine) and reaction time (12–24 hrs) can improve outcomes .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of (2-Chloro-3,4-dimethoxyphenyl)methylamine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., chloro and methoxy groups at positions 2, 3, and 4) and methylamine integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic chlorine patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Use a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are essential for handling (2-Chloro-3,4-dimethoxyphenyl)methylamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation.
- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor stability via periodic HPLC checks.
- Waste Disposal : Segregate as halogenated organic waste and incinerate via certified facilities .
Advanced Research Questions
Q. How can receptor selectivity assays be designed to evaluate (2-Chloro-3,4-dimethoxyphenyl)methylamine’s affinity for serotonin receptor subtypes (e.g., 5-HT2B vs. 5-HT2A/2C)?
- Methodological Answer :
- Radioligand Binding Assays : Use transfected HEK293 cells expressing human 5-HT2B, 5-HT2A, and 5-HT2C receptors. Incubate with [³H]LSD or [³H]ketanserin as radioligands.
- Competition Binding : Test compound at varying concentrations (1 nM–10 μM) to calculate IC₅₀ and Ki values. Include LY 266097 (a known 5-HT2B antagonist) as a positive control.
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to determine selectivity ratios (5-HT2B/5-HT2A >100-fold indicates high specificity) .
Q. What in vitro models are suitable for identifying the metabolic pathways and reactive metabolites of (2-Chloro-3,4-dimethoxyphenyl)methylamine?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor phase I metabolism (e.g., demethylation, hydroxylation) via LC-MS/MS.
- Cytochrome P450 Inhibition : Test CYP2D6 and CYP3A4 isoforms using fluorogenic substrates (e.g., dibenzylfluorescein).
- Reactive Metabolite Trapping : Add glutathione (GSH) to microsome incubations; detect GSH adducts via neutral loss scanning .
Q. How can computational modeling predict the binding mode of (2-Chloro-3,4-dimethoxyphenyl)methylamine to its target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into 5-HT2B receptor crystal structures (PDB: 5TVN). Prioritize poses with hydrogen bonds to Ser3.36 and hydrophobic interactions with Phe6.52.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in a lipid bilayer (e.g., CHARMM-GUI) for 100 ns. Analyze stability via root-mean-square deviation (RMSD).
- Limitations : Predictions may overlook solvent effects or allosteric modulation; validate with mutagenesis studies (e.g., Ala scans at key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
